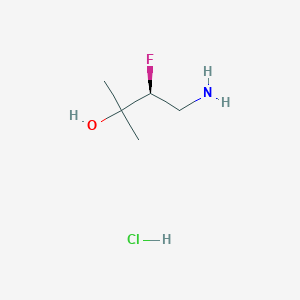
Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is a chemical compound with the molecular formula C6H2BBrF5.K. It is a potassium salt of a boronic acid derivative, featuring a bromo and two fluoro substituents on the phenyl ring. This compound is known for its utility in various organic synthesis reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivation: The compound can be synthesized by reacting 2-bromo-4,5-difluorophenol with boronic acid derivatives under appropriate conditions.
Trifluoroborate Formation: The boronic acid derivative is then converted to its trifluoroborate salt by reacting with potassium trifluoroborate in the presence of a suitable solvent, such as acetonitrile or dichloromethane.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron source to couple with aryl or vinyl halides.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding phenols or reduction to form bromo-fluoro-substituted phenyl boronic acids.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Acetonitrile, dichloromethane, and water are often used.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Major Products Formed:
Biaryls: Resulting from cross-coupling reactions.
Phenols: From oxidation reactions.
Bromo-fluoro-substituted phenyl boronic acids: From reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate is extensively used in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its role in cross-coupling reactions makes it valuable for constructing complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Its ability to form stable bonds with various functional groups makes it a versatile tool in bioconjugation studies.
Medicine: In medicinal chemistry, this compound is employed to create new drug candidates. Its reactivity and stability under physiological conditions make it suitable for drug design and development.
Industry: Beyond laboratory research, this compound is used in the manufacturing of materials, such as polymers and coatings, where its cross-coupling capabilities are leveraged to enhance material properties.
Wirkmechanismus
The compound exerts its effects primarily through its role as a boron source in cross-coupling reactions. The mechanism involves the formation of a boronate complex, which then undergoes transmetalation with a palladium catalyst to form the desired biaryl product. The molecular targets and pathways involved are typically the functional groups on the reactants that participate in the coupling process.
Vergleich Mit ähnlichen Verbindungen
Potassium (2-bromo-4,5-difluorophenyl)boronic acid: Similar structure but lacks the trifluoroborate group.
Potassium (2-bromo-4,5-difluorophenyl)chloroborate: Similar structure but with a chloro group instead of trifluoroborate.
Uniqueness: Potassium (2-bromo-4,5-difluorophenyl)trifluoroborate stands out due to its enhanced stability and reactivity compared to its counterparts. Its trifluoroborate group provides better compatibility with strong oxidative conditions and moisture, making it more versatile in various chemical reactions.
Eigenschaften
IUPAC Name |
potassium;(2-bromo-4,5-difluorophenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BBrF5.K/c8-4-2-6(10)5(9)1-3(4)7(11,12)13;/h1-2H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFVWSICGNJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1Br)F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BBrF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1S)-3,3-difluorocyclohexyl]methanamine](/img/structure/B8098902.png)








![4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine hydrochloride](/img/structure/B8098962.png)


